molecular formula C10H5BrF3NO B2483538 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one CAS No. 2138201-50-8

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2483538
CAS No.: 2138201-50-8
M. Wt: 292.055
InChI Key: AHLCETGBHNXHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position on the isoquinoline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one typically involves the introduction of the bromine and trifluoromethyl groups onto the isoquinoline ring. One common method is the bromination of 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-(trifluoromethyl)quinoline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 7,8-Dibromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one

Uniqueness

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is unique due to the specific positioning of the bromine and trifluoromethyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-8(10(12,13)14)15-9(16)7(5)4-6/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLCETGBHNXHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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